BRL-44408

Description

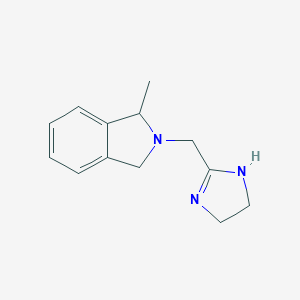

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13/h2-5,10H,6-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOFAUSEYBZKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922665 | |

| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118343-19-4 | |

| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118343-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brl 44408 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118343194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRL-44408 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZET7B198W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of BRL-44408: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-44408 is a potent and selective antagonist of the α2A-adrenergic receptor (α2A-AR), a G-protein coupled receptor critically involved in regulating neurotransmitter release.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its signaling pathways.

Core Mechanism of Action: Selective α2A-Adrenergic Receptor Antagonism

This compound exerts its primary pharmacological effects by competitively binding to and blocking the α2A-adrenergic receptor.[1] In the central nervous system, α2A-adrenoceptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors. Activation of these receptors by norepinephrine inhibits further norepinephrine release, creating a negative feedback loop. By antagonizing these receptors, this compound disinhibits the presynaptic neuron, leading to an increase in the release of norepinephrine and other neurotransmitters.

This antagonistic action at α2A-adrenoceptors is the foundation for the observed physiological and behavioral effects of this compound, including its potential antidepressant and analgesic properties.[1]

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Human α2A-Adrenoceptor | [3H]MK-912 | Recombinant | 8.56 ± 0.87 | [1] |

| Rat α2A-Adrenoceptor | [3H]MK-912 | Cerebral Cortex | - | [2][3] |

| Rat α2C-Adrenoceptor | [3H]MK-912 | Cerebral Cortex | - | [2][3] |

Table 2: Functional Potency of this compound

| Assay | Cell Line | Agonist | Measured Parameter | KB (nM) | IC50 (nM) | Reference |

| cAMP Accumulation | CHO cells expressing human α2A-AR | UK 14304 | Inhibition of forskolin-stimulated cAMP | 7.9 ± 1.54 | 92.25 ± 16.89 | [1] |

Table 3: Selectivity Profile of this compound

| Receptor/Transporter | Binding Inhibition (%) at 1 µM |

| α2B-Adrenoceptor | - |

| α2C-Adrenoceptor | - |

| α1-Adrenoceptor | - |

| β1-Adrenoceptor | - |

| 5-HT1A Receptor | >67-fold lower affinity than for α2A-AR |

Signaling Pathways

This compound, by antagonizing the Gi/o-coupled α2A-adrenoceptor, modulates downstream signaling cascades. The primary pathway involves the regulation of adenylyl cyclase and subsequent cyclic AMP (cAMP) levels. Furthermore, studies have indicated an influence on the MAPK/ERK and p38 MAPK pathways, particularly in the context of inflammation.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the α2A-adrenergic receptor.

Materials:

-

Cell membranes from CHO cells stably expressing the human α2A-adrenergic receptor.

-

[3H]MK-912 (radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]MK-912, and varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To determine the functional antagonist potency (KB) of this compound at the α2A-adrenergic receptor.

Materials:

-

CHO cells stably expressing the human α2A-adrenergic receptor.

-

This compound.

-

UK 14304 (α2-adrenergic agonist).

-

Forskolin (adenylyl cyclase activator).

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the CHO cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin and a fixed concentration of the α2-agonist UK 14304.

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in each well using a suitable cAMP assay kit.

-

The ability of this compound to reverse the UK 14304-mediated inhibition of forskolin-stimulated cAMP accumulation is measured.

-

The IC50 value is determined, and the KB value is calculated using the Gaddum equation.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain.

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

Microdialysis probes.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with electrochemical detection.

Procedure:

-

Surgically implant a guide cannula into the medial prefrontal cortex of the rats.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect baseline dialysate samples to measure basal neurotransmitter levels.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of norepinephrine, dopamine, and serotonin in the dialysate samples using HPLC with electrochemical detection.

-

The change in neurotransmitter levels from baseline after this compound administration is calculated.[1]

Conclusion

This compound is a highly selective α2A-adrenergic receptor antagonist with a well-characterized mechanism of action. Its ability to disinhibit presynaptic noradrenergic neurons leads to increased neurotransmitter release in key brain regions. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers investigating the pharmacology and therapeutic potential of this compound and other selective α2A-adrenoceptor antagonists.

References

- 1. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor [pubmed.ncbi.nlm.nih.gov]

BRL-44408: A Technical Guide to a Selective Alpha-2A Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-44408 is a potent and selective antagonist of the alpha-2A adrenergic receptor (α2A-AR), a G protein-coupled receptor critically involved in the regulation of neurotransmitter release.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It details its mechanism of action, summarizes key experimental data, and provides methodologies for relevant assays. The information presented herein is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their exploration of the therapeutic potential of α2A-AR antagonism.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole, is a synthetic compound often supplied as a maleate salt.[3][4] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole | [1] |

| CAS Number | 118343-19-4 (free base), 681806-46-2 (maleate) | [1][3] |

| Molecular Formula | C₁₃H₁₇N₃ (free base), C₁₇H₂₁N₃O₄ (maleate) | [1][5] |

| Molecular Weight | 215.30 g/mol (free base), 331.37 g/mol (maleate) | [1][3] |

| Appearance | Crystalline solid | [1] |

| Purity | Typically >98% | [4] |

Table 2: Solubility of this compound Maleate

| Solvent | Solubility | Reference |

| Water | Soluble to 100 mM | [3][4] |

| DMSO | 30 mg/mL (approx. 90.5 mM) | [3] |

| PBS (pH 7.2) | 10 mg/mL |

Pharmacological Properties

This compound is a selective antagonist of the α2A-adrenergic receptor. This selectivity is crucial for its pharmacological profile, which includes antidepressant- and analgesic-like activities observed in preclinical studies.[3][6]

Table 3: Pharmacological Data for this compound

| Parameter | Value | Species/System | Reference |

| Mechanism of Action | Selective α2A-Adrenergic Receptor Antagonist | [1][2] | |

| Kᵢ (α2A) | 1.7 nM, 5.68 nM, 8.5 nM | Human/Rat | [3][4][7][8] |

| Kᵢ (α2B) | 144.5 nM, 651 nM | Human/Rat | [3][4][7][8] |

| Selectivity (α2B/α2A) | >85-fold, >114-fold | [4][7] | |

| Biological Effects | Antidepressant-like, Analgesic-like | Rodent models | [3][6] |

Mechanism of Action and Signaling Pathway

The α2A-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[7][9] Upon activation by endogenous agonists like norepinephrine and epinephrine, the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] As an antagonist, this compound binds to the α2A-AR but does not activate it. Instead, it blocks the binding of endogenous agonists, thereby preventing the downstream signaling cascade that leads to the inhibition of neurotransmitter release. This results in an increased release of neurotransmitters such as norepinephrine and dopamine in brain regions like the medial prefrontal cortex.[6][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is a general framework for determining the binding affinity (Kᵢ) of this compound for the α2A-adrenergic receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at the α2A-adrenergic receptor.

Materials:

-

Cell membranes expressing the human α2A-adrenergic receptor.

-

Radioligand (e.g., [³H]RX821002, a known α2-adrenergic antagonist).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well plates.

-

Filter manifold.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Cell membranes (typically 10-50 µg of protein per well).

-

The radioligand at a concentration near its Kₔ.

-

Either this compound at various concentrations (for competition curve) or a saturating concentration of a non-labeled ligand (e.g., phentolamine) to determine non-specific binding, or buffer alone for total binding.

-

-

Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Forced Swim Test (Rodent Model of Depression)

This protocol outlines the forced swim test, used to assess the antidepressant-like effects of this compound.[6][11]

Objective: To evaluate the antidepressant-like activity of this compound in rodents.

Materials:

-

Male rodents (mice or rats).

-

This compound.

-

Vehicle control (e.g., saline).

-

A transparent cylindrical container (e.g., for mice: 25 cm high, 10 cm diameter; for rats: 50 cm high, 20 cm diameter).

-

Water (23-25°C).

-

Video recording equipment.

-

Scoring software or a trained observer.

Procedure:

-

Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes).

-

Fill the cylinder with water to a depth where the animal cannot touch the bottom with its hind paws or tail (e.g., 15 cm for mice).

-

Gently place the animal into the water.

-

The test session typically lasts for 6 minutes. The first 2 minutes are considered a habituation period and are not scored.

-

During the final 4 minutes of the test, record the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

At the end of the test, remove the animal from the water, dry it with a towel, and return it to its home cage.

-

Analyze the video recordings to score the duration of immobility.

-

A significant decrease in immobility time in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[6]

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular neurotransmitter levels in the brain following administration of this compound.[10][12][13]

Objective: To measure the effect of this compound on extracellular levels of norepinephrine and dopamine in the medial prefrontal cortex.

Materials:

-

Rats with stereotaxically implanted guide cannulas targeting the medial prefrontal cortex.

-

Microdialysis probes.

-

A syringe pump and a fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound.

-

Vehicle control.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the medial prefrontal cortex of a freely moving rat.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

After collecting several baseline samples, administer this compound or vehicle to the rat.

-

Continue collecting dialysate samples for a specified period after drug administration.

-

Analyze the concentration of norepinephrine and dopamine in the dialysate samples using HPLC-ED.

-

Express the neurotransmitter concentrations as a percentage of the baseline levels. An increase in neurotransmitter levels in the this compound-treated group compared to the vehicle group indicates that the drug is blocking presynaptic autoreceptors.[10]

Conclusion

This compound is a valuable research tool for investigating the role of the α2A-adrenergic receptor in various physiological and pathological processes. Its selectivity and demonstrated preclinical efficacy in models of depression and pain highlight the therapeutic potential of targeting this receptor. The information and protocols provided in this guide are intended to facilitate further research into the pharmacology and potential clinical applications of this compound and other selective α2A-AR antagonists.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BRL 44408 maleate, alpha2A adrenoceptor antagonist (CAS 681806-46-2) | Abcam [abcam.com]

- 5. Alpha-2A adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRL 44408 maleate | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. BRL 44408 maleate | CAS:681806-46-2 | Selective α2A-AR antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-44408: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRL-44408, a selective α2A-adrenoceptor antagonist. It covers its fundamental chemical properties, mechanism of action, associated signaling pathways, and detailed experimental protocols for its application in research settings.

Core Compound Data

This compound is a potent and selective antagonist for the α2A-adrenergic receptor, making it a valuable tool for investigating the role of this receptor subtype in various physiological processes. Its key chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 681806-46-2 (maleate salt) |

| Molecular Weight | 331.37 g/mol (maleate salt) |

| Chemical Formula | C₁₇H₂₁N₃O₄ (maleate salt) |

| Synonyms | BRL 44408, BRL44408 |

| Mechanism of Action | Selective α2A-adrenoceptor antagonist |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively blocking the α2A-adrenergic receptor, a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[1] In the central nervous system, presynaptic α2A-adrenoceptors act as autoreceptors, inhibiting the release of norepinephrine and dopamine.[2] By antagonizing these receptors, this compound disinhibits neurotransmitter release, leading to increased extracellular concentrations of norepinephrine and dopamine in brain regions such as the medial prefrontal cortex.[2] This mechanism underlies its observed antidepressant- and analgesic-like activities.[2]

The antagonism of the α2A-adrenoceptor by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the prevention of the Gi-protein-mediated inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

Furthermore, in the context of acute lung injury, this compound has been shown to attenuate inflammation by downregulating the ERK1/2, p38MAPK, and p65 signaling pathways.[3]

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the α2A-adrenoceptor.

1. Membrane Preparation:

-

Homogenize tissue or cells expressing the α2A-adrenoceptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand for the α2A-adrenoceptor (e.g., [³H]RX821002), and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competing ligand.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal following the administration of this compound.

1. Surgical Procedure:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula into the brain region of interest (e.g., medial prefrontal cortex).

-

Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

2. Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer this compound to the animal (e.g., via subcutaneous injection at a dose of 10 mg/kg).[2]

-

Continue to collect dialysate samples at regular intervals post-administration.

3. Sample Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content (e.g., norepinephrine, dopamine) using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.

4. Data Analysis:

-

Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

-

Analyze the data statistically to determine the significance of the changes in neurotransmitter concentrations induced by this compound.

This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound. For specific applications, further optimization of these protocols may be necessary.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α2A -AR antagonism by this compound maleate attenuates acute lung injury in rats with downregulation of ERK1/2, p38MAPK, and p65 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-44408: A Technical Safety and Handling Guide for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

BRL-44408 is a maleate salt with the chemical name 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole maleate.[1][2] Its known physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 331.37 g/mol | [3][4] |

| Molecular Formula | C₁₃H₁₇N₃・C₄H₄O₄ | [3] |

| Purity | ≥98% to >99% | [3][4] |

| Appearance | Solid | [4] |

| Solubility | Soluble to 100 mM in water | [3][4] |

| CAS Number | 681806-46-2 | [3] |

Biological Activity and Potential Physiological Effects

This compound is a potent and selective antagonist of the α2A-adrenergic receptor.[1] It exhibits significantly higher affinity for the α2A subtype compared to the α2B subtype.[1] This antagonistic activity at α2A-adrenoceptors can lead to an increase in the release of norepinephrine and dopamine in the central nervous system. Due to its mechanism of action, this compound has been investigated for its potential antidepressant and analgesic properties.

The primary pharmacological action of this compound involves the blockade of presynaptic α2A-adrenergic autoreceptors, which normally inhibit the release of norepinephrine. By antagonizing these receptors, this compound effectively increases the synaptic concentration of norepinephrine.

Pharmacological Action of this compound at the Synapse.

Hazard Identification and Safety Precautions

As a research chemical with limited publicly available safety data, this compound should be handled with caution. The toxicological properties have not been thoroughly investigated. Therefore, it is prudent to treat this compound as potentially hazardous upon acute and chronic exposure.

General Handling Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a laboratory coat.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Experimental Workflow for Safe Handling

The following workflow outlines the recommended steps for safely handling this compound in a research setting. This protocol is based on standard laboratory practices for compounds with unknown toxicity.

Recommended Workflow for Safe Handling of this compound.

Experimental Protocol for Solution Preparation (General):

-

Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn.

-

Weighing: Tare a suitable container on an analytical balance. Carefully weigh the desired amount of this compound solid.

-

Solubilization: Add the appropriate volume of solvent (e.g., water) to the container to achieve the desired concentration. This compound is reported to be soluble in water up to 100 mM.[3][4]

-

Mixing: Gently agitate the solution until the solid is completely dissolved.

-

Storage: Store the prepared solution in a tightly sealed container at -20°C for short-term storage or as recommended by the supplier.

First Aid Measures

In the absence of specific first aid information for this compound, the following general procedures should be followed in case of exposure.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Stability

This compound should be stored under desiccated conditions at -20°C.[3][4] Proper storage is crucial to maintain the compound's integrity and prevent degradation.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Contact your institution's environmental health and safety office for specific disposal guidelines.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Researchers should always consult with their institution's safety office and adhere to all applicable safety regulations when handling any chemical.

References

- 1. BRL 44408 maleate | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Pharmacology of BRL-44408

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of BRL-44408, a potent and selective α2A-adrenoceptor antagonist. It consolidates key in vitro and in vivo data, details common experimental methodologies, and visualizes its mechanism of action and selectivity profile.

Core Pharmacological Profile

This compound (2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole) is a scientific research compound recognized for its high affinity and selectivity as an antagonist for the α2A-adrenergic receptor subtype.[1] Its targeted action has made it a valuable tool for elucidating the physiological and pathological roles of α2A-adrenoceptors.

This compound demonstrates a strong preference for the human α2A-adrenoceptor subtype over other adrenergic and serotonergic receptors. Radioligand binding studies have quantified these affinities, highlighting its selectivity.

| Receptor Subtype | Ligand/Assay System | K_i_ (nM) | Selectivity (Fold) vs. α2A |

| Human α2A-adrenoceptor | [3H]MK 912 | 8.56 ± 0.87[2] | - |

| α2A-adrenoceptor | - | 1.7[3][4] | - |

| α2B-adrenoceptor | - | 144.5[3][4] | ~85x |

| Human 5-HT1A Receptor | [3H]8-OH-DPAT | 571[2] | ~67x |

| α1A-adrenoceptor | - | 81[5] | ~9.5x (vs. 8.5 nM Ki) |

Note: Ki values can vary between studies due to different experimental conditions and assay systems.

Functional assays confirm this compound's antagonist activity. In assays measuring cyclic AMP (cAMP) accumulation, this compound effectively reverses the inhibitory effect of α2-adrenoceptor agonists.

| Parameter | Assay System | Agonist | Value (nM) |

| Apparent K_B_ | cAMP accumulation in CHO cells | UK 14304 | 7.9 ± 1.54[2] |

| IC_50_ | cAMP accumulation in CHO cells | UK 14304 | 92.25 ± 16.89[2] |

Studies in rats demonstrate that this compound can penetrate the central nervous system, a crucial characteristic for investigating its effects on centrally-mediated processes.[2][6]

| Parameter | Route | Dose | Value |

| Peak Brain Concentration | i.p. | Not Specified | 586 ng/g[2][6] |

| Peak Plasma Concentration | i.p. | Not Specified | 1124 ng/ml[2][6] |

Mechanism of Action

The primary mechanism of action for this compound is competitive antagonism of the α2A-adrenoceptor. These receptors are G-protein coupled receptors (GPCRs) that, when activated, inhibit adenylyl cyclase and reduce intracellular cAMP levels.[7]

In the central nervous system, α2A-adrenoceptors function as presynaptic autoreceptors on noradrenergic neurons.[8] Their activation by norepinephrine (NE) in the synaptic cleft initiates a negative feedback loop, inhibiting further NE release.[8] By blocking these autoreceptors, this compound disinhibits the neuron, leading to an increase in the release of norepinephrine and dopamine into the synapse.[6][9] This is believed to be the primary mechanism behind its observed antidepressant and analgesic-like effects.[2][6] Furthermore, this compound may inhibit presynaptic α2A-heteroceptors, leading to increased cortical levels of acetylcholine.[6]

Experimental Protocols

The characterization of this compound has been achieved through a variety of standardized in vitro and in vivo assays.

This assay quantifies the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (K_i_) of this compound for human α-adrenoceptor subtypes.

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C-adrenoceptors are cultured and harvested.[5]

-

Radioligand: [3H]rauwolscine or [3H]MK 912 is used as the radiolabeled ligand that binds to the α2-adrenoceptors.[2][5]

-

Assay Procedure:

-

Whole cells are incubated in a binding buffer.

-

A fixed concentration of the radioligand is added to the cells.

-

Varying concentrations of the unlabeled competitor drug (this compound) are added to displace the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis: Competition binding curves are generated, and the IC_50_ (concentration of drug that inhibits 50% of specific binding) is calculated. The K_i_ value is then determined using the Cheng-Prusoff equation.

This assay measures the functional consequence of receptor binding, specifically the inhibition of adenylyl cyclase.

-

Objective: To determine the functional potency (K_B_) of this compound as an antagonist.

-

Cell System: CHO cells expressing the human α2A-adrenoceptor are used.[2]

-

Procedure:

-

Cells are pre-incubated with various concentrations of this compound.

-

Adenylyl cyclase is stimulated using forskolin.

-

The α2-adrenoceptor agonist, UK 14304, is added to inhibit the forskolin-stimulated cAMP production.[2]

-

The antagonist (this compound) competes with the agonist, reversing the inhibition of cAMP production.

-

Intracellular cAMP levels are measured using a suitable detection kit (e.g., ELISA-based).

-

-

Data Analysis: The concentration of this compound required to shift the agonist dose-response curve is used to calculate the apparent antagonist dissociation constant (K_B_).

This technique is used to measure neurotransmitter levels in the brains of freely moving animals.

-

Objective: To assess the effect of this compound on extracellular neurotransmitter concentrations.

-

Animal Model: Male Sprague-Dawley rats.[6]

-

Procedure:

-

A microdialysis probe is surgically implanted into a specific brain region, such as the medial prefrontal cortex.[6]

-

After a recovery period, the probe is perfused with artificial cerebrospinal fluid.

-

Molecules from the extracellular fluid, including neurotransmitters, diffuse across the probe's semi-permeable membrane into the perfusate.

-

Dialysate samples are collected at regular intervals before and after systemic administration of this compound.

-

Neurotransmitter concentrations (e.g., norepinephrine, dopamine) in the samples are quantified using high-performance liquid chromatography (HPLC).[6]

-

This is a model of visceral pain used to screen for analgesic activity.

-

Objective: To evaluate the analgesic effects of this compound.

-

Animal Model: Male CD-1 mice.[2]

-

Procedure:

-

Mice are pre-treated with this compound (e.g., 1–30 mg/kg, i.p.) or vehicle 60 minutes prior to the pain-inducing stimulus.[2]

-

An intraperitoneal (i.p.) injection of para-phenylquinone (PPQ) is administered to induce a characteristic writhing or abdominal stretching response.[2]

-

Following PPQ injection, mice are placed in an observation chamber.

-

The total number of abdominal constrictions is counted for a defined period (e.g., for 1-minute periods starting at 5 and 10 minutes post-injection).[2]

-

-

Data Analysis: The number of writhes in the drug-treated group is compared to the vehicle-treated group to determine the percentage of pain inhibition.

In Vivo and Behavioral Pharmacology

Preclinical studies have demonstrated a range of behavioral effects following the administration of this compound, consistent with its mechanism of action.

-

Antidepressant-like Activity: In the rat forced swim test, this compound dose-dependently decreased immobility time, an effect indicative of antidepressant potential.[6]

-

Analgesic Effects: this compound showed significant analgesic activity in the PPQ-induced model of visceral pain by reducing abdominal stretching behaviors in mice.[2][6]

-

Neurochemical Effects: As confirmed by microdialysis, this compound elevates extracellular levels of norepinephrine and dopamine in the medial prefrontal cortex, without affecting serotonin.[6]

-

Safety Profile: At effective doses, this compound did not impair motor coordination in the rotarod test or alter general locomotor activity in the open-field test, suggesting a favorable side-effect profile.[6][9]

-

Anti-inflammatory Potential: In models of sepsis induced by cecal ligation and puncture (CLP), this compound administration has been shown to reduce serum levels of pro-inflammatory cytokines and attenuate acute lung injury.[10][11][12] This suggests a role for α2A-adrenoceptors in modulating inflammatory responses.[11]

Conclusion

This compound is a highly selective and potent α2A-adrenoceptor antagonist with excellent central nervous system penetration. Its ability to modulate monoaminergic and cholinergic neurotransmission underpins its observed antidepressant and analgesic properties in preclinical models. The detailed pharmacological profile and established experimental protocols make this compound an indispensable research tool for investigating the complex roles of the α2A-adrenoceptor in neuropsychiatric disorders, pain modulation, and inflammatory processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. apexbt.com [apexbt.com]

- 4. BRL 44408 maleate | CAS:681806-46-2 | Selective α2A-AR antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Antagonism of alpha2A-adrenoceptor: a novel approach to inhibit inflammatory responses in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α2A -AR antagonism by this compound maleate attenuates acute lung injury in rats with downregulation of ERK1/2, p38MAPK, and p65 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-44408: A Comprehensive Technical Guide on Binding Affinity and Ki Values

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and inhibitory constant (Ki) values of BRL-44408, a selective α2A-adrenergic receptor antagonist. The information is compiled from various scientific sources to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.

Core Quantitative Data: Binding Affinity and Ki Values

This compound exhibits a high affinity and selectivity for the α2A-adrenergic receptor subtype. The following tables summarize the quantitative data on its binding characteristics across various receptors.

| Receptor Target | Ki Value (nM) | Reference Compound | Species/Tissue |

| α2A-Adrenergic Receptor | 1.7[1] | ||

| α2A-Adrenergic Receptor | 8.5[2][3][4][5][6] | Human (recombinant) | |

| α2B-Adrenergic Receptor | 144.5[1] | ||

| 5-HT1A Receptor | 199[1] | 8-OH-DPAT | Rat Brain (cortical membranes) |

| 5-HT1A Receptor | 338[1] | RX 821002 | Rat Brain (cortical membranes) |

Summary of Selectivity:

This compound demonstrates significant selectivity for the α2A-adrenoceptor over the α2B subtype. Furthermore, it displays a considerably lower affinity for the 5-HT1A receptor, indicating its specificity as an α2A-adrenergic antagonist.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Kd) and inhibitory constant (Ki) values for a compound like this compound typically involves radioligand binding assays. Below is a generalized protocol based on standard methodologies.[7][8][9][10]

Objective: To determine the binding affinity of this compound for the α2A-adrenergic receptor through competitive displacement of a specific radioligand.

Materials:

-

Receptor Source: Cell membranes expressing the human α2A-adrenergic receptor.

-

Radioligand: A specific α2A-adrenergic receptor antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Isolate cell membranes expressing the receptor of interest via differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competitor.

-

Non-specific Binding: Radioactivity in the presence of a high concentration of a non-labeled antagonist.

-

Specific Binding: Total binding minus non-specific binding.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of α2A-Adrenergic Receptor

The α2A-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[1] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this pathway by preventing agonist binding.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the Ki of a compound.

Logical Relationship of this compound's Mechanism of Action

This compound's primary mechanism of action involves the competitive antagonism of the α2A-adrenergic receptor, which leads to an increase in the release of certain neurotransmitters.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Receptor-Ligand Binding Assays [labome.com]

BRL-44408: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-44408 is a potent and selective antagonist of the α2A-adrenergic receptor, making it a valuable tool in neuroscience research.[1] Its ability to preferentially block this specific subtype of the α2-adrenoceptor allows for the precise investigation of the receptor's role in various physiological and pathological processes. This guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in studying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by competitively binding to and blocking the α2A-adrenergic receptor.[1] This receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligands norepinephrine and epinephrine, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade, thereby increasing noradrenergic neurotransmission. This mechanism is central to its observed effects in various preclinical models of neurological and psychiatric disorders.

Quantitative Data: Binding Affinity and Selectivity

The selectivity of this compound for the α2A-adrenoceptor subtype over other α2 subtypes and other neurotransmitter receptors is a key feature that underpins its utility as a research tool. The following tables summarize the binding affinities (Ki values) of this compound for various receptors.

| Adrenergic Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| α2A | 1.7 - 8.5 | [2][3][4][5] |

| α2B | 144.5 | [2][3] |

| α2C | 6.8 (pKi) | [6] |

| Other Receptors | Binding Affinity (Ki) in nM | Reference |

| 5-HT1A | 199 - 338 | [2] |

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathway

The signaling pathway of the α2A-adrenoceptor and the antagonistic action of this compound are depicted in the following diagram.

Caption: α2A-adrenoceptor signaling and this compound antagonism.

Experimental Protocols

This compound has been utilized in a variety of in vivo and in vitro experimental paradigms. Below are detailed methodologies for some of the key experiments.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters, such as norepinephrine and dopamine, in specific brain regions of freely moving animals following this compound administration.

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) with an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., medial prefrontal cortex).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

-

After a stable baseline of neurotransmitter levels is established, administer this compound (e.g., via intraperitoneal injection) or vehicle.

-

Continue collecting dialysate samples for a predetermined period post-injection.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.

-

Express the data as a percentage of the baseline levels.

-

Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of this compound in rodents.

Methodology:

-

Apparatus:

-

A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm.

-

-

Procedure:

-

Pre-test Session (Day 1): Place each animal individually into the swim cylinder for a 15-minute period. This session is for habituation and to induce a state of immobility on the subsequent test day. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.

-

Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle at a specified time before the test (e.g., 30-60 minutes). Place the animal back into the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the entire 5-minute session with a video camera. An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Schedule-Induced Polydipsia (SIP) Assay

Objective: To evaluate the effects of this compound on compulsive-like behavior in rats.

Methodology:

-

Apparatus:

-

An operant conditioning chamber equipped with a food dispenser and a water bottle connected to a lickometer to record drinking behavior.

-

-

Procedure:

-

Food Deprivation: Partially food-deprive the rats to 85-90% of their free-feeding body weight to motivate them to work for food rewards. Water is available ad libitum in their home cages.

-

Acquisition Phase: Place the rats in the operant chamber for daily sessions. During these sessions, deliver food pellets on a fixed-time (FT) schedule (e.g., one pellet every 60 seconds) for a set duration (e.g., 60 minutes). Water is freely available from the lickometer-equipped bottle. Most rats will develop excessive drinking (polydipsia) between food pellet deliveries.

-

Test Phase: Once stable polydipsic behavior is established, administer this compound or vehicle prior to the start of the session. Record the total volume of water consumed or the number of licks during the session.

-

Experimental Workflows

The logical flow of the aforementioned experiments can be visualized as follows:

Caption: Workflow for in vivo microdialysis experiments.

Caption: Workflow for forced swim test experiments.

Conclusion

This compound is a highly selective α2A-adrenoceptor antagonist that serves as an indispensable tool for neuroscience researchers. Its well-characterized pharmacological profile, coupled with its efficacy in established preclinical models, allows for the detailed investigation of the α2A-adrenoceptor's role in health and disease. The experimental protocols and workflows provided in this guide offer a comprehensive resource for scientists seeking to employ this compound in their research endeavors. Careful consideration of the detailed methodologies is crucial for obtaining robust and reproducible data, which will ultimately contribute to a deeper understanding of the complex neural circuits modulated by the α2A-adrenergic system.

References

- 1. academic.oup.com [academic.oup.com]

- 2. apexbt.com [apexbt.com]

- 3. BRL 44408 maleate | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 4. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BRL 44408 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Selective α2A-Adrenoceptor Antagonist BRL-44408: A Technical Guide to its Effects on Norepinephrine and Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-44408 is a potent and selective α2A-adrenoceptor antagonist that has demonstrated significant effects on central nervous system monoamine levels. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, with a specific focus on its ability to enhance the extracellular concentrations of norepinephrine (NE) and dopamine (DA) in the medial prefrontal cortex (mPFC). This document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: α2A-Adrenoceptor Antagonism

This compound exerts its primary effect by selectively blocking α2A-adrenergic receptors.[1][2] In the central nervous system, α2A-adrenoceptors are predominantly located on the presynaptic terminals of noradrenergic neurons, where they function as autoreceptors.[1][2][3] The endogenous ligand, norepinephrine, binds to these receptors to initiate a negative feedback loop that inhibits further NE release. By antagonizing these receptors, this compound disrupts this inhibitory feedback, leading to a significant increase in the firing rate of noradrenergic neurons and a subsequent surge in NE release into the synaptic cleft.[1][2][3]

The elevation in extracellular dopamine is a secondary consequence of the increased noradrenergic activity. Noradrenergic neurons originating in the locus coeruleus project to various brain regions, including the mPFC, where they modulate the activity of dopaminergic neurons. The increased availability of norepinephrine in the mPFC is thought to stimulate dopamine release from dopaminergic terminals, likely through an indirect mechanism.[1][2][3]

Quantitative Effects on Neurotransmitter Release

In vivo microdialysis studies in rats have been pivotal in quantifying the effects of this compound on extracellular neurotransmitter levels in the medial prefrontal cortex.[1][2]

| Neurotransmitter | Dosage of this compound | Route of Administration | Maximum Increase in Extracellular Levels (vs. Vehicle) | Key Findings | References |

| Norepinephrine (NE) | 10 mg/kg | Subcutaneous (s.c.) | ~200% | Acute administration produced a robust and significant increase in extracellular NE. | [1][2] |

| Dopamine (DA) | 10 mg/kg | Subcutaneous (s.c.) | ~100% | A significant elevation in extracellular DA was observed following this compound administration. | [1][2] |

| Serotonin (5-HT) | 10 mg/kg | Subcutaneous (s.c.) | No significant change | This compound did not alter extracellular serotonin levels, highlighting its selectivity. | [1][2] |

Experimental Protocols

The following sections detail the methodologies used in the key experiments to determine the effects of this compound on norepinephrine and dopamine release.

In Vivo Microdialysis

This technique is employed to measure extracellular neurotransmitter concentrations in the brain of freely moving animals.[1][4][5]

-

Animal Model: Male Sprague-Dawley rats are typically used.[1][2]

-

Stereotaxic Surgery:

-

Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.[6]

-

A guide cannula is implanted, targeting the medial prefrontal cortex. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).[1][7] For the mPFC, typical coordinates relative to bregma might be: Anterior/Posterior (A/P): +3.2 mm; Medial/Lateral (M/L): ±0.8 mm; Dorsal/Ventral (D/V): -2.0 mm (for the guide cannula tip).[1]

-

-

Microdialysis Probe:

-

A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[8]

-

-

Sample Collection:

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent monoamine degradation.[4]

-

-

Drug Administration:

Neurochemical Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This is a highly sensitive method for quantifying monoamines in microdialysis samples.[9][10][11][12]

-

Chromatographic Separation:

-

The collected dialysate is injected into an HPLC system.

-

A reversed-phase C18 column is commonly used to separate norepinephrine, dopamine, and other monoamines.[12]

-

The mobile phase is an aqueous buffer containing an organic modifier (e.g., acetonitrile or methanol) and an ion-pairing agent.[9][10]

-

-

Electrochemical Detection:

-

As the separated analytes elute from the column, they pass through an electrochemical detector.

-

A specific electrical potential is applied to a working electrode, causing the oxidation of the electroactive monoamines (NE and DA).[13]

-

This oxidation generates an electrical current that is proportional to the concentration of the analyte.

-

-

Quantification:

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound at the noradrenergic synapse.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for investigating this compound's effects via microdialysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the α2A-adrenoceptor in modulating norepinephrine and dopamine neurotransmission. Its selective antagonism of presynaptic α2A-autoreceptors leads to a robust increase in extracellular norepinephrine and a subsequent, significant elevation of dopamine in the medial prefrontal cortex. The methodologies of in vivo microdialysis coupled with HPLC-ECD provide a reliable means to quantify these neurochemical changes. This technical guide serves as a comprehensive resource for researchers in neuropharmacology and drug development, providing the foundational knowledge required to design and interpret studies involving this compound.

References

- 1. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The noradrenaline-dopamine interaction in the rat medial prefrontal cortex studied by multi-probe microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Intratumoral Microdialysis Probe Targeting and Validation in Murine Brain Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glsciences.com [glsciences.com]

- 10. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 11. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. jasco-global.com [jasco-global.com]

Methodological & Application

Application Notes and Protocols for BRL-44408 in Rodent Models

These application notes provide a comprehensive overview of the in vivo use of BRL-44408, a selective α2A-adrenoceptor antagonist, in various rodent models. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective antagonist of the α2A-adrenergic receptor subtype, with a Ki value of approximately 8.5 nM.[1][2] Its selectivity for the α2A subtype over other α2-adrenoceptor subtypes (α2B and α2C) and other receptors makes it a valuable tool for investigating the physiological and pathological roles of α2A-adrenoceptor signaling.[3][4] In preclinical rodent studies, this compound has demonstrated antidepressant-like, analgesic, and anti-inflammatory effects.[2][5][6] It readily penetrates the central nervous system, achieving significant brain concentrations after systemic administration.[1][2]

Mechanism of Action

This compound exerts its effects by blocking presynaptic α2A-adrenoceptors, which are primarily located on noradrenergic neurons. These autoreceptors normally function to inhibit the release of norepinephrine (NE) in a negative feedback loop. By antagonizing these receptors, this compound disinhibits the neuron, leading to an increased release of NE and dopamine (DA) in brain regions such as the medial prefrontal cortex.[1][2] This modulation of catecholaminergic neurotransmission is believed to underlie its therapeutic potential in mood disorders and pain.[1][2] Additionally, this compound has been shown to inhibit inflammatory responses in models of sepsis.[5]

In Vivo Dosage and Administration in Rodent Models

The following tables summarize the dosages and administration routes of this compound used in various rodent models.

| Model/Assay | Strain | Dose Range | Route of Administration | Key Findings | Reference |

| Pharmacokinetics | Sprague-Dawley | 10 mg/kg | Subcutaneous (s.c.) | Peak brain and plasma concentrations of 586 ng/g and 1124 ng/ml, respectively. | [1][2] |

| Pharmacodynamics (Fixed-Ratio 30) | Sprague-Dawley | 10 mg/kg | Intraperitoneal (i.p.) | Antagonized the effects of clonidine, confirming α2-adrenoceptor antagonism. | [1][2] |

| Microdialysis (Neurotransmitter Levels) | Sprague-Dawley | 10 mg/kg | Subcutaneous (s.c.) | Increased extracellular norepinephrine and dopamine in the medial prefrontal cortex. | [1] |

| Schedule-Induced Polydipsia | Sprague-Dawley | 10-30 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased adjunctive water intake, suggesting antidepressant-like effects. | [6] |

| Sepsis (Cecal Ligation and Puncture) | Male Rats | 0.3125 - 5.0 mg/kg | Intravenous (i.v.) | Reduced serum levels of pro-inflammatory cytokines and improved survival at higher doses. | [5] |

| Motor Function (Rotarod) | Sprague-Dawley | Not specified | Not specified | Did not produce deficits in motor coordination. | [1][2] |

| Model/Assay | Strain | Dose Range | Route of Administration | Key Findings | Reference |

| Visceral Pain (PPQ-induced writhing) | CD-1 | 1 - 30 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased abdominal constrictions, indicating analgesic activity. | [1][6] |

| Forced Swim Test | Not specified | Not specified | Not specified | Reduced immobility time, suggesting antidepressant-like effects. | [2][4] |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in rodent models.

This protocol is adapted from studies assessing the analgesic effects of this compound.[1][6]

-

Animals: Male CD-1 mice (20-25 g).

-

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or water)

-

para-Phenylquinone (PPQ) solution (2 mg/kg dissolved in 4% ethanol in deionized water)

-

Plexiglas observation cages

-

-

Procedure:

-

Administer this compound (1-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

60 minutes after this compound administration, inject the PPQ solution i.p. to induce visceral pain.

-

Immediately after PPQ injection, place each mouse individually into a Plexiglas cage for observation.

-

Record the total number of abdominal constrictions (writhes) for 1-minute periods, starting at 5 and 10 minutes after the PPQ injection.

-

Data are typically analyzed as the mean number of writhes or as a percentage reversal of the pain behavior compared to the vehicle-treated group.

-

This protocol is based on a study investigating the anti-inflammatory effects of this compound in a rat model of sepsis.[5]

-

Animals: Male rats (e.g., Sprague-Dawley).

-

Materials:

-

This compound maleate

-

Vehicle (e.g., 1 mL normal saline)

-

Surgical instruments for cecal ligation and puncture (CLP)

-

Anesthetics

-

-

Procedure:

-

Induce sepsis in rats via the cecal ligation and puncture (CLP) method under anesthesia.

-

At 5 hours post-CLP, administer this compound maleate (0.3125, 0.625, 1.25, 2.5, or 5.0 mg/kg body weight) or vehicle intravenously (i.v.) over a 30-minute period.

-

At 20 hours post-CLP, collect blood and intestinal tissue samples for analysis.

-

Measure serum levels of inflammatory markers (e.g., TNF-α, IL-6), liver enzymes, and lactate.

-

Analyze intestinal tissue for levels of inflammatory cytokines and myeloperoxidase (MPO) activity.

-

In separate cohorts, the necrotic cecum can be excised at 20 hours post-CLP, and survival can be monitored over a 10-day period.

-

This protocol is derived from a study that measured changes in neurotransmitter levels following this compound administration.[1]

-

Animals: Male Sprague-Dawley rats (275-350 g).

-

Materials:

-

This compound

-

Vehicle

-

Microdialysis probes and surgical implantation equipment

-

HPLC system for neurotransmitter analysis

-

-

Procedure:

-

Surgically implant microdialysis guide cannulae into the medial prefrontal cortex (mPFC) of anesthetized rats.

-

Allow for a post-operative recovery period.

-

On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

-

Collect baseline dialysate samples to establish stable neurotransmitter levels.

-

Administer this compound (10 mg/kg, s.c.) or vehicle.

-

Continue to collect dialysate samples at regular intervals post-administration.

-

Analyze the dialysate samples for concentrations of norepinephrine, dopamine, and serotonin using an appropriate analytical method such as HPLC with electrochemical detection.

-

Concluding Remarks

This compound is a versatile pharmacological tool for studying the in vivo functions of the α2A-adrenoceptor in rodents. The provided dosages and protocols offer a starting point for designing experiments to investigate its effects in models of depression, pain, and inflammation. Researchers should optimize these protocols based on their specific experimental conditions and endpoints. Careful consideration of the administration route and timing is crucial for achieving desired pharmacokinetic and pharmacodynamic profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. Antagonism of alpha2A-adrenoceptor: a novel approach to inhibit inflammatory responses in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preparing BRL-44408 for Intravenous Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of BRL-44408, a selective α2A-adrenoceptor antagonist, for intravenous (IV) administration in a research setting. The information compiled herein is intended to guide researchers in the proper handling, dissolution, and administration of this compound for in vivo experimental studies. Sections include the physicochemical properties of this compound, a detailed protocol for the preparation of an intravenous solution, and an overview of its mechanism of action with a corresponding signaling pathway diagram.

Physicochemical Properties of this compound

This compound is a potent and selective antagonist of the α2A-adrenergic receptor.[1][2] Understanding its physical and chemical properties is crucial for its correct handling and preparation for experimental use. The relevant data is summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 331.37 g/mol | [3] |

| Formula | C₁₃H₁₇N₃・C₄H₄O₄ | [3] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in water to 100 mM | [3] |

| Storage (Solid) | Desiccate at -20°C | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively blocking the α2A-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.[1][4] These receptors are primarily coupled to the Gi/o heterotrimeric G-protein.[4] Upon activation by endogenous agonists like norepinephrine and epinephrine, the α2A-adrenoceptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] this compound, as an antagonist, prevents this agonist-induced signaling cascade. The antagonism of presynaptic α2A-adrenoceptors by this compound leads to an increase in the release of neurotransmitters such as norepinephrine and dopamine.[2]

The signaling pathway associated with α2A-adrenoceptor activation is multifaceted and can also involve β-arrestin-mediated pathways and the activation of mitogen-activated protein kinase (MAPK).[5][6]